Product packaging for 1,8-Dihydropyrrolo[3,2-g]indole(Cat. No.:CAS No. 112149-08-3)

1,8-Dihydropyrrolo[3,2-g]indole

Cat. No.: B046406
CAS No.: 112149-08-3
M. Wt: 156.18 g/mol
InChI Key: GIFQCQQRFVUWJK-UHFFFAOYSA-N
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Description

1,8-Dihydropyrrolo[3,2-g]indole is a polycyclic fused aromatic compound, specifically a benzodipyrrole, that serves as a versatile and privileged scaffold in advanced materials science and medicinal chemistry research. Key Research Applications and Value: Organic Semiconductors: This compound is a critical precursor for constructing novel fused bis-isatin building blocks, which are strong electron-acceptor units used in the development of conjugated polymers and small molecules for organic electronics . These materials are integral to organic field-effect transistors (OFETs) and other electronic devices due to their ability to facilitate close intermolecular packing and efficient charge transport . Pharmaceutical Research: While research on this specific isomer is ongoing, the 1,2-dihydropyrrolo[3,2-e]indole fragment, a closely related structure, is a known pharmacophore present in potent anticancer agents such as CC-1065 and duocarmycin . This highlights the significant potential of the pyrroloindole core in the design of new therapeutic agents. Synthetic Versatility: The structure serves as a robust platform for functionalization, enabling researchers to fine-tune material properties for specific applications or to explore structure-activity relationships in drug discovery . Product Information: CAS Number: 112149-08-3 Molecular Formula: C 10 H 8 N 2 Molecular Weight: 156.18 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B046406 1,8-Dihydropyrrolo[3,2-g]indole CAS No. 112149-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dihydropyrrolo[3,2-g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFQCQQRFVUWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN3)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1,8 Dihydropyrrolo 3,2 G Indole and Its Derivatives

Cyclization Approaches to the Pyrroloindole Ring System

Cyclization reactions are fundamental to the formation of the 1,8-dihydropyrrolo[3,2-g]indole skeleton. These methods often involve the construction of one of the pyrrole (B145914) rings onto a pre-existing indole (B1671886) structure.

Cyclization of Indole-3-carbaldehyde with Azidoacrylates

A notable method for the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles, a related isomer, involves a three-step process starting from indole-3-carbaldehyde. rsc.orgrsc.org This procedure utilizes the reaction with azidoacrylates to form the second pyrrole ring. rsc.orgrsc.org

The general synthetic sequence can be outlined as follows:

N-Alkylation: Indole-3-carbaldehyde undergoes N-alkylation, for instance, with methoxymethyl chloride in the presence of a base, to protect the indole nitrogen.

Azidoacrylate Formation: The resulting N-protected indole-3-carbaldehyde is then reacted with an azidoacetate, such as methyl azidoacetate, to form the corresponding methyl 2-azido-3-(1-methoxymethylindol-3-yl)propenoate.

Thermal Cyclization: The crucial cyclization step is achieved by heating the azidoacrylate derivative. This thermal process induces the extrusion of nitrogen gas and subsequent intramolecular cyclization to yield the dihydropyrroloindole-2-carboxylate.

This approach provides a direct route to functionalized pyrroloindole systems, where the ester group can be further manipulated. rsc.org

Applications of the Barton–Zard Reaction for Pyrroloindole Scaffolds

The Barton-Zard pyrrole synthesis, first reported in 1985, is a powerful method for constructing pyrrole rings by reacting a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org This reaction has found applications in the synthesis of various pyrrole-containing structures, including those fused to other heterocyclic systems. wikipedia.orgresearchgate.netrsc.orgallaboutchemistry.net

An interesting deviation from the expected outcome, termed an "abnormal" Barton-Zard reaction, has been observed in the synthesis of pyrrolo[2,3-b]indole (B14758588) systems. researchgate.netrsc.org When 3-nitro-N-(phenylsulfonyl)indole is reacted with ethyl isocyanoacetate, instead of the anticipated pyrrolo[3,4-b]indole, the reaction yields ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate. researchgate.netrsc.org This highlights the influence of the indole scaffold on the regioselectivity of the cyclization.

The general mechanism of the Barton-Zard reaction involves:

Base-catalyzed enolization of the α-isocyanide.

Michael-type addition of the enolate to the nitroalkene.

A 5-endo-dig cyclization.

Elimination of the nitro group.

Tautomerization to the aromatic pyrrole ring. wikipedia.org

The versatility of the Barton-Zard reaction allows for the synthesis of a variety of substituted pyrroles and has been utilized in the creation of complex molecules like porphyrins and dipyrromethenes. wikipedia.org

Intramolecular C–H Amination Strategies (e.g., Cu/Fe-catalyzed)

Intramolecular C–H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles. nih.govresearchgate.netrsc.orgnih.gov This approach involves the direct formation of a C–N bond by activating a C–H bond within the same molecule. Iron and copper catalysts have proven to be particularly effective in promoting these transformations. nih.govresearchgate.netrsc.orgnih.govdntb.gov.ua

Iron-catalyzed intramolecular C–H amination of alkyl azides is a notable example, providing access to various nitrogen-containing ring systems. nih.govresearchgate.netnih.gov The proposed mechanism often involves a high-valent iron-imido intermediate that facilitates the C–N bond formation. researchgate.net For instance, iron corrole (B1231805) complexes can catalyze the intramolecular C(sp³)–H amination of alkyl azides to produce N-heterocycles like pyrrolidines with high yields and diastereoselectivities. researchgate.net Similarly, α-azidyl amides can be converted to imidazolinones using an iron(II) chloride and β-diketiminate ligand system. nih.gov

These methods offer a green and efficient pathway to fused indole systems, often with excellent functional group tolerance. rsc.org

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions are indispensable tools in modern organic synthesis, and they play a crucial role in the construction of complex heterocyclic frameworks like this compound.

Copper/Iron Co-catalyzed Approaches for N-Heterocycle Formation

The synergistic use of copper and iron catalysts has been shown to be effective in certain C–H activation and amination reactions. dntb.gov.ua These bimetallic systems can exhibit unique reactivity where each metal plays a distinct role in the catalytic cycle. dntb.gov.ua For example, a Cu/Fe co-catalyzed Ritter-type C–H activation/amination reaction has been developed for the functionalization of benzylic C–H bonds, leading to the synthesis of biologically relevant nitrogen-containing heterocycles. dntb.gov.ua

In the context of pyrroloindole synthesis, copper catalysis is well-established for the formation of various N-heterocycles. researchgate.netslideshare.netacs.orgnih.gov Copper catalysts are often more cost-effective than their palladium counterparts and can promote a wide range of cyclization reactions under mild conditions with good functional group tolerance. slideshare.net For instance, copper-catalyzed tandem reactions have been used to synthesize pyrroles and heteroarylpyrroles in high yields. slideshare.net An enantioselective arylation–cyclization cascade using copper catalysis has been developed to construct C(3)-aryl pyrroloindolines. acs.org

Palladium-Mediated Reactions for Fused Indole Systems

Palladium catalysis is a cornerstone of modern synthetic chemistry, offering a vast array of transformations for C–C and C–N bond formation. nih.govnih.govacs.org These methods are widely used to construct indole and fused indole derivatives. nih.govnih.gov

Several palladium-catalyzed strategies have been successfully applied to the synthesis of fused indole systems:

Heck Reaction: An intramolecular Heck reaction followed by reductive N-heteroannulation can be used to synthesize 3,4-fused tricyclic indole skeletons. nih.gov

Larock Indole Synthesis: The intramolecular Larock indole annulation is a powerful method for the rapid assembly of 3,n-fused tricyclic indoles from halo-anilines and alkynes. nih.gov

Palladium/Norbornene Cooperative Catalysis (Catellani-type reactions): This strategy enables the vicinal difunctionalization of an aryl halide and its ortho-C–H bond, providing a route to prepare indoles and their derivatives. nih.govnih.gov

Reductive Cyclization: Palladium-catalyzed reductive cyclization of β-nitrostyrenes offers another pathway to indole synthesis. mdpi.com

Domino Reactions: Domino palladium-catalyzed reactions of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives have been developed for the straightforward assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. uniroma1.it

Multi-Component Reactions and Cascade Processes for Structurally Related Scaffolds

Multi-component reactions (MCRs) and cascade processes are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures from simple starting materials in a single step, thereby increasing efficiency and reducing waste. rsc.orgrsc.orgcapes.gov.br These strategies have been effectively applied to the synthesis of various pyrroloindole and related fused-indole systems.

One notable cascade reaction involves the TEA-mediated arylation/cyclization of indole acetamides with 3-substituted indoles, which yields indolyl pyrroloindolines under metal- and photocatalyst-free conditions. rsc.org This method has proven to be scalable, demonstrating its potential for larger-scale synthesis. rsc.org Another efficient approach is the intermolecular cascade dearomatization of substituted indoles using benzodithiolylium tetrafluoroborate, which provides a novel route to C3 methyl-substituted pyrroloindolines under mild conditions. nih.gov This has been successfully applied to the synthesis of natural products like esermethole (B191207) and physovenine. nih.gov

Radical-initiated cascade reactions have also emerged as a valuable strategy. For instance, a tandem radical cyclization/intermolecular coupling between 2-azaallyl anions and indole N-aryloxy acetamides allows for the synthesis of C3a-substituted pyrroloindolines without the need for transition-metal catalysts. nih.gov Similarly, a radical cascade involving the cyanoisopropylation/cyclization of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) with 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile provides an efficient pathway to pyrrolo[1,2-a]indol-3-ones. researchgate.net

Furthermore, gold-catalyzed intramolecular hydroamination of N-propargyl indoles has been shown to produce functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines with high regioselectivity, favoring the 6-endo-dig cyclization pathway. nih.gov Cascade reactions starting from 2-formyl-1-propargylpyrroles with active methylene (B1212753) compounds can lead to the formation of indolizines and pyrrolo[1,2-a]pyrazines through a condensation/cyclization/aromatization sequence. rsc.org

A modular three-component reaction has been developed for the assembly of indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines, highlighting the versatility of MCRs in creating diverse heterocyclic scaffolds. nih.gov

Table 1: Examples of Multi-Component and Cascade Reactions for Pyrroloindole-Related Scaffolds

Reaction TypeReactantsProduct ScaffoldKey Features
Cascade Arylation/CyclizationIndole acetamides, 3-substituted indolesIndolyl pyrroloindolinesMetal- and photocatalyst-free, gram-scale synthesis demonstrated. rsc.org
Cascade DearomatizationSubstituted indoles, benzodithiolylium tetrafluoroborateC3 methyl-substituted pyrroloindolinesMild conditions, synthesis of natural products. nih.gov
Tandem Radical Cyclization2-Azaallyl anions, indole N-aryloxy acetamidesC3a-substituted pyrroloindolinesTransition-metal-free, good functional group tolerance. nih.gov
Radical Cascade CyclizationAIBN, 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrilePyrrolo[1,2-a]indol-3-onesEfficient access to fused indole systems. researchgate.net
Gold-Catalyzed HydroaminationN-propargyl indoles3H-pyrrolo-[1,2,3-de]quinoxalinesHigh regioselectivity for 6-endo-dig cyclization. nih.gov
Three-Component ReactionIndole, formaldehyde, amino hydrochlorideIndole-fused oxadiazepinesModular assembly, mild conditions. nih.gov

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound derivatives, as the specific arrangement of atoms dictates the compound's biological activity.

Regioselective synthesis has been demonstrated in the Diels-Alder reactions of azadienophiles and 1-azadienes to produce the [3,2-g] ring fusion pattern characteristic of this compound. An abnormal Barton-Zard reaction, typically used for pyrrole synthesis, has been shown to yield 1,8-dihydropyrrolo[2,3-b]indole scaffolds with unexpected regioselectivity when reacting ethyl isocyanoacetate with nitroindole derivatives.

A one-pot, three-component domino reaction of an arylamine, arylglyoxal, and either 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methyl-2-pyrone (B586867) provides a metal-free, regioselective route to functionalized indole derivatives. arkat-usa.org The proposed mechanism involves a Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions. arkat-usa.org Similarly, an indium-catalyzed four-component reaction has been developed for the regioselective synthesis of 3-substituted indole-based 1,2-dihydropyridine derivatives. nih.gov The regioselectivity of this reaction was explained using density functional theory (DFT) calculations, which indicated that the C-24 atom of a key intermediate possesses a more electropositive character than the C-11 atom. nih.gov

Stereoselective synthesis is crucial for controlling the three-dimensional structure of molecules. An example is the oxidative ring formation of N-(p-toluenesulfonyl)-L-tryptophan t-butyl ester using dimethyldioxirane (B1199080) (DMDO), which stereoselectively produces both syn- and anti-3a-hydroxyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid t-butyl esters. researchgate.net The directing groups, p-toluenesulfonyl and t-butyl, can be readily removed. researchgate.net

An iridium(III)-catalyzed temperature-controlled divergent synthesis allows for the selective formation of either tetrasubstituted alkenes or pyrrolo[1,2-a]indole derivatives with excellent regio- and stereoselectivity. ucl.ac.uk Mechanistic studies, including kinetic isotope effect experiments, suggest that C-H bond cleavage is not the rate-limiting step. ucl.ac.uk Furthermore, a base-mediated, metal-free approach has been developed for the highly regioselective and diastereoselective synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives through an intramolecular indole N-H alkylation of Ugi-adducts. nih.gov The proposed mechanism involves a 6-endo-trig cyclization of a carbanionic intermediate. nih.gov

Table 2: Methods for Regio- and Stereoselective Synthesis of Pyrroloindole Derivatives

MethodReactantsProductSelectivityKey Features
Oxidative Ring FormationN-(p-toluenesulfonyl)-L-tryptophan t-butyl ester, DMDOsyn- and anti-3a-hydroxyl-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid estersStereoselectiveRemovable directing groups. researchgate.net
Iridium(III)-Catalyzed Divergent SynthesisIndoles, alkynesTetrasubstituted alkenes or Pyrrolo[1,2-a]indole derivativesRegio- and StereoselectiveTemperature-controlled outcome. ucl.ac.uk
Base-Mediated Ugi-N-Alkylation(E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, isocyanides1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamidesRegio- and DiastereoselectiveMetal-free, intramolecular cyclization. nih.gov
Three-Component Domino ReactionArylamine, arylglyoxal, 4-hydroxycoumarin/pyroneFunctionalized indole derivativesRegioselectiveMetal-free, one-pot synthesis. arkat-usa.org
Four-Component ReactionDiamines, 3-formylchromones, indoles3-Substituted indole based 1,2-dihydropyridinesRegioselectiveIndium-catalyzed, explained by DFT. nih.gov

Chemical Reactivity and Transformations of 1,8 Dihydropyrrolo 3,2 G Indole

Oxidation Reactions and Derivative Formation

The electron-rich nature of the pyrroloindole system makes it susceptible to oxidation. The reaction can be controlled to yield specific products, most notably tetrone derivatives, by targeting the carbon atoms adjacent to the ring nitrogens.

The oxidation of 1,8-dihydropyrrolo[3,2-g]indole and its N-substituted derivatives can lead to the formation of the corresponding this compound-2,3,6,7-tetrone. Traditional oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are capable of effecting this transformation.

More recent and selective methods have been developed for this purpose. A direct, one-pot oxidation approach utilizes N-Bromosuccinimide (NBS) in conjunction with tert-butyl hydroperoxide (TBHP) as a co-oxidant. sci-hub.se For instance, treating 1,8-didodecyl-1,8-dihydropyrrolo[3,2-g]indole with NBS and TBHP in a solvent mixture of DMF/CHCl₃ achieves selective oxidation at the C2 and C7 positions, yielding the corresponding dione (B5365651) (a bis-isatin), which is a precursor or analogue to the full tetrone structure. sci-hub.se This reaction proceeds with high efficiency, achieving yields of up to 82% while preserving the integrity of the pyrrole (B145914) ring. This method highlights a modern approach to constructing fused bis-lactam rings from their pyrroloindole precursors. sci-hub.se

Table 1: Oxidation of N-Substituted this compound

Starting Material Oxidant System Product Yield Source

Reduction Reactions

Reduction of the this compound system can lead to different outcomes depending on the specific substrate and reaction conditions.

While comprehensive studies on the reduction of the parent this compound are limited, related structures provide insight into potential reaction pathways. For the isomeric 1,8-dihydropyrrolo[2,3-b]indoles, attempted reduction using standard reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) does not reduce the heterocyclic rings but instead leads to the formation of bis(pyrroloindolyl)methanes. rsc.org This reaction occurs when a 2-ester substituent, often present from the synthesis of the core structure, is targeted for reduction. rsc.org Instead of simple reduction, a more complex reaction cascade is initiated, resulting in the coupling of two pyrroloindole units via a methane (B114726) bridge. rsc.org This reactivity underscores the stability of the fused aromatic core and the propensity for alternative reaction pathways under reductive conditions.

Substitution Reactions at Nitrogen and Ring Positions

The presence of N-H protons in the pyrrole and indole (B1671886) rings, along with activated carbon positions, makes the this compound scaffold amenable to various substitution reactions.

The nitrogen atoms of the this compound core can be readily functionalized through N-alkylation or N-acylation reactions. These reactions typically employ reagents such as alkyl halides or acyl chlorides. A specific example involves the N-alkylation of the parent compound with n-dodecyl bromide in the presence of sodium hydroxide (B78521) in DMF, which effectively installs the long alkyl chains onto both nitrogen atoms. sci-hub.se This type of modification is crucial for tuning the solubility and electronic properties of the molecule for applications in materials science. sci-hub.se

Table 2: N-Alkylation of this compound

Starting Material Reagent Base Product Source

Achieving site-selective substitution on the carbon framework of the fused ring system is a significant synthetic challenge. The inherent reactivity of the molecule favors substitution at specific positions. As demonstrated in oxidation reactions, the C2 and C7 positions, being adjacent to the nitrogen atoms and part of the more electron-rich pyrrole-like rings, are particularly activated. The use of the NBS/TBHP oxidant system provides a powerful tool for inducing selective oxidation at these C2 and C7 positions, demonstrating that reactions can be directed to specific sites on the fused ring system with the appropriate choice of reagents. sci-hub.se This selective functionalization is key to the development of novel derivatives with tailored electronic and physical properties. sci-hub.se

Photochemical Rearrangements of Substituted this compound Analogues

While direct studies on the photochemical rearrangements of substituted this compound analogues are not extensively documented in publicly available research, valuable insights can be drawn from the behavior of its isomers, such as the 1,8-dihydropyrrolo[2,3-b]indole system. Research on 1-allyl-1,8-dihydropyrrolo[2,3-b]indoles has demonstrated that this ring system behaves similarly to an isolated pyrrole. rsc.orgpsu.edursc.org

Upon irradiation, 1-allyl substituted 1,8-dihydropyrrolo[2,3-b]indole derivatives undergo a photochemical rearrangement to their corresponding 2-allyl isomers. rsc.orgrsc.org This transformation is a characteristic reaction of pyrroles. For instance, the photolysis of 1-allyl-, 1-(2-methylallyl)-, and 1-prenyl-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylates leads to the formation of the respective 2H-isomers. rsc.org This suggests that the electronic character of the pyrrole ring within the fused system is retained, allowing it to participate in such rearrangements.

Extrapolating from these findings, it is plausible that substituted this compound analogues, particularly those with photoreactive groups, could exhibit similar rearrangement tendencies. However, the specific regiochemistry and efficiency of such reactions would be contingent on the substitution pattern and the electronic interplay between the fused rings in the [3,2-g] isomeric form. Further empirical studies are necessary to fully elucidate the photochemical behavior of this specific heterocyclic system.

Cycloaddition Reactions with Activated Heterodienes (e.g., Hetero-Diels-Alder with nitrosoalkenes)

The participation of this compound in cycloaddition reactions, specifically the hetero-Diels-Alder reaction with activated heterodienes like nitrosoalkenes, remains an area with limited specific investigation. However, the general reactivity of indoles and related pyrrole-containing systems in such reactions provides a foundational understanding.

The hetero-Diels-Alder reaction is a powerful tool in organic synthesis for constructing six-membered heterocyclic rings. nih.govnih.gov In this reaction, a diene reacts with a heterodienophile, which contains a heteroatom in the dienophile component. Nitroso compounds, particularly nitrosoalkenes, are effective heterodienes in inverse-electron-demand hetero-Diels-Alder reactions. frontiersin.orgresearchgate.net

Studies on the reactivity of indoles and more complex systems like pyrrolo[3,2-c]carbazoles with nitrosoalkenes have shown that the reaction proceeds via a hetero-Diels-Alder mechanism. frontiersin.orgresearchgate.net This typically involves the formation of a 1,2-oxazine ring, which may subsequently undergo ring-opening to yield functionalized products. frontiersin.orgresearchgate.net The regioselectivity of these cycloadditions is influenced by the electronic properties of both the diene (the pyrrolic component) and the nitrosoalkene. nih.govfrontiersin.orgresearchgate.net

Considering the electron-rich nature of the pyrrole ring within the this compound scaffold, it is theoretically capable of acting as the diene component in a hetero-Diels-Alder reaction with electron-deficient nitrosoalkenes. The anticipated reaction would lead to the formation of a transient cycloadduct, which could then rearrange to a more stable, functionalized pyrroloindole derivative. The precise outcome and feasibility of such a reaction with the this compound system would necessitate dedicated experimental exploration to determine the reaction conditions and the structure of the resulting products.

Theoretical and Computational Investigations of 1,8 Dihydropyrrolo 3,2 G Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) has become a standard method for investigating the structural, electronic, and spectroscopic properties of organic molecules, including indole (B1671886) and pyrroloindole systems. niscpr.res.inbhu.ac.in This approach calculates the total energy of a molecule based on its electron density, providing a balance between computational cost and accuracy. DFT studies on related heterocyclic systems have been used to optimize molecular geometry, analyze vibrational frequencies, and predict reactivity. mdpi.com

For 1,8-dihydropyrrolo[3,2-g]indole, DFT calculations can elucidate its electronic structure by mapping the electron density and molecular electrostatic potential (MESP). The MESP is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. bhu.ac.in For instance, in similar heterocyclic compounds, the regions around heteroatoms like nitrogen and oxygen, as well as π-systems, often show high reactivity. mdpi.com

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), quantify the molecule's reactivity. mdpi.com These parameters help in systematically comparing the chemical behavior of different derivatives of the this compound scaffold. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for a Heterocyclic Compound This table is illustrative, based on typical values reported for similar heterocyclic systems.

ParameterSymbolDefinitionTypical ValueReference
ElectronegativityχThe power of an atom to attract electrons to itself.3.5 - 4.5 eV mdpi.com
Chemical HardnessηResistance to change in electron distribution.2.0 - 3.0 eV mdpi.com
Chemical SoftnessSReciprocal of chemical hardness.0.33 - 0.50 eV⁻¹ mdpi.com
Electrophilicity IndexωA measure of the energy lowering of a system when it accepts electrons.2.5 - 4.0 eV mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining the outcome of chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

In the context of pyrroloindole derivatives, FMO analysis is instrumental in rationalizing reaction pathways. For example, in hetero-Diels-Alder reactions involving related pyrrolo[3,2-c]carbazoles, the interaction is controlled by the LUMO of the nitrosoalkene and the HOMO of the heterocycle. nih.gov This analysis helps explain the observed regioselectivity of the reaction. nih.gov For this compound, FMO calculations can predict how it will react with various dienophiles or electrophiles, guiding synthetic efforts. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrroloindole Derivative This table demonstrates the typical data generated from FMO analysis.

Molecular OrbitalEnergy (eV)SignificanceReference
HOMO-6.0 to -6.2Electron-donating capability (Nucleophilicity) researchgate.net
LUMO-1.1 to -1.2Electron-accepting capability (Electrophilicity) researchgate.net
HOMO-LUMO Gap (ΔE)4.9 to 5.0Chemical reactivity and kinetic stability researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Compound Interactions

While quantum chemical methods describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular interactions. nih.gov

This technique is particularly valuable for understanding how a ligand, such as a derivative of this compound, interacts with a large biological macromolecule like a protein or DNA. nih.gov For instance, MD simulations have been employed to investigate the interaction between pyrrolo-fused heterocycles and the protein tubulin. nih.gov These simulations can assess the stability of binding poses predicted by docking, track conformational changes in both the ligand and the protein, and calculate the binding free energy, which is a more rigorous measure of binding affinity. nih.govespublisher.com

MD simulations can reveal whether initial interactions, such as hydrogen bonds predicted by docking, are stable over time. nih.gov This information is crucial for the rational design of more potent and selective drugs, as it helps to refine and validate the binding hypotheses derived from static models. nih.govespublisher.com

In Silico Prediction of Molecular Interactions and Binding Modes (e.g., Protein-Ligand Docking)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein. frontiersin.orgnih.gov This method is a cornerstone of computer-aided drug design, allowing for the rapid screening of virtual libraries of compounds against a specific biological target. espublisher.com

For the this compound scaffold, docking studies can be used to identify potential protein targets and predict how its derivatives might bind. The process involves placing the ligand in the active site of the protein and evaluating different conformations and orientations based on a scoring function, which estimates the binding energy. frontiersin.org

Studies on structurally related indole and pyrroloindole derivatives have demonstrated the utility of this approach. For example, docking has been used to:

Identify novel pyrrolo[1,2-a]quinoline (B3350903) analogues as potential antifungal agents by predicting their binding to essential fungal enzymes. mdpi.com

Screen indole-based compounds as inhibitors of the IDO1 enzyme, a target in cancer therapy. espublisher.com

Evaluate the binding of indole derivatives to bacterial proteins like UDP-N-acetylmuramate-l-alanine ligase (MurC) and cancer-related proteins such as the JAK-3 kinase. frontiersin.orgnih.gov

The results from docking, typically reported as a binding energy or score, help prioritize compounds for synthesis and experimental testing. frontiersin.org

Table 3: Representative Molecular Docking Results for Indole-Based Ligands Against Various Protein Targets This table is a composite example based on published docking studies of related compounds.

Ligand ClassProtein TargetTarget FunctionPredicted Binding Energy (kcal/mol)Reference
Pyrrolo[1,2-a]quinolineSterol 14-alpha demethylaseFungal cell wall synthesis-8.0 to -9.5 mdpi.com
Indole derivativeUDP-N-acetylmuramate-l-alanine ligase (MurC)Bacterial cell wall synthesis-8.5 to -11.5 frontiersin.org
Indole-based sulphonamideJanus Kinase 3 (JAK-3)Cancer cell signaling-8.8 to -9.7 nih.gov
Indole derivativeIndoleamine 2,3-dioxygenase-1 (IDO1)Immune regulation in cancer-32 to -35 (∆Gbind) espublisher.com

Computational Spectroscopy for Spectrum Simulation and Interpretation

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Visible spectra. bhu.ac.in

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). ias.ac.in For complex molecules like this compound, these simulations are invaluable. For example, in studies of related pyrrolo[1,5-a]-1,8-naphthyridine derivatives, TD-DFT calculations helped assign the observed absorption bands to specific π→π* transitions within the conjugated system. ias.ac.in Similarly, advanced computational techniques have been used to simulate the complex bidimensional electronic spectra of indole, providing a detailed fingerprint of its electronic transitions. researchgate.net

These computational approaches not only help in the structural elucidation of newly synthesized compounds but also provide fundamental insights into their photophysical properties, which is crucial for applications in materials science and as biological probes. ias.ac.indntb.gov.ua

Structure Activity Relationship Sar Studies of 1,8 Dihydropyrrolo 3,2 G Indole Derivatives

Influence of Substituent Position and Nature on Biological Potency

The biological potency of indole-based compounds is highly dependent on the location and chemical properties of substituents on the heterocyclic rings. For the 1,8-dihydropyrrolo[3,2-g]indole scaffold, key positions for substitution would include the nitrogen atoms of both the pyrrole (B145914) and indole (B1671886) rings (N1 and N8), as well as various positions on the aromatic core.

Studies on related indole derivatives have consistently shown that the nature of the substituent, whether it is electron-donating or electron-withdrawing, bulky or compact, and its lipophilicity, can dramatically alter biological activity. For instance, in a series of indole-5-propanoic acid derivatives developed as GPR40 agonists, substitution on the indole nitrogen was found to be critical for activity. N-methylation of active compounds led to a near-complete loss of agonistic effect, suggesting the N-H group is involved in a key hydrogen bond interaction with the receptor.

Similarly, for indole-containing cannabinoids, the length of an alkyl chain substituent can determine the potency and efficacy. Short side chains often result in inactive compounds, while chains of 4 to 6 carbons can produce optimal activity. This highlights that both specific atomic interactions and broader physicochemical properties like lipophilicity play a role. In the context of this compound, one could anticipate that substitutions at the N1 and N8 positions would significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Table 1: Illustrative SAR data from related Indole-based Cannabinoid Agonists

CompoundIndole N1-SubstituentAlkyl Chain Length (at C3)CB1 Receptor Binding Affinity (Ki, nM)
Analog AH3>1000
Analog BH4150
Analog CH550
Analog DH680
Analog ECH₃5450

This table is a generalized representation based on findings from related indole series to illustrate SAR principles.

Correlation of Structural Modifications with Pharmacological Profiles

Structural modifications to the this compound core can be expected to produce a wide range of pharmacological profiles, a principle well-established in the broader family of indole derivatives. The indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with diverse activities, including anticancer, antiviral, and CNS-targeting effects.

For example, diaryl-substituted (dihydro)pyrrolo[3,2,1-hi]indoles, which share a tricyclic core, have been identified as potent and selective COX-2 inhibitors. The specific substitution pattern on the aryl rings was crucial for achieving high affinity for COX-2 with negligible inhibition of COX-1. In another example, derivatives of the related pyrrolo[3,2-d]pyrimidine scaffold have been developed as kinase inhibitors, where substitutions are designed to interact with specific residues in the ATP-binding pocket of the kinase.

For this compound, strategic modifications could similarly target a variety of receptors and enzymes. For instance, derivatization to mimic the pharmacophores of known kinase inhibitors or GPCR ligands could lead to new compounds with these activities. The rigid, planar nature of the fused ring system provides a solid platform for the spatial orientation of functional groups to match the binding site of a specific biological target. The potential for substitution at multiple positions allows for the fine-tuning of electronic and steric properties to optimize potency and selectivity for a desired pharmacological profile, such as antibacterial, anticonvulsant, or kinase inhibitory activities.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to understand the key molecular features that determine their potency.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to find a correlation between these descriptors and the observed biological activity.

Comparative Molecular Field Analysis (CoMFA) for Ligand-Receptor Mapping

A powerful 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). CoMFA goes beyond simple 2D descriptors and considers the 3D shape and electronic properties of the molecules. In a CoMFA study, a set of structurally related compounds with known biological activities are aligned in 3D space. The steric and electrostatic fields around each molecule are then calculated at various points on a grid.

The resulting field values are used as descriptors in a partial least squares (PLS) analysis to build a model that correlates the 3D fields with the biological activity. The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where certain properties are predicted to increase or decrease biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours often represent areas where positive electrostatic potential is favorable, while red contours indicate regions where negative electrostatic potential is preferred.

While no specific CoMFA studies on this compound derivatives have been published, this methodology has been successfully applied to other fused pyrroloindole and indole derivatives to guide the design of more potent compounds. For example, CoMFA has been used to study pyrrolo[3,2-d]pyrimidine derivatives as kinase inhibitors, providing insights into the steric and electrostatic requirements of the kinase's active site. Such an approach could be invaluable for the rational design of novel this compound derivatives with optimized biological activity.

Applications in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The 1,8-dihydropyrrolo[3,2-g]indole core is a foundational element in the construction of more intricate molecular architectures. Organic chemists utilize this scaffold to develop synthetic routes to a variety of complex molecules, including those with potential biological activity. The inherent reactivity of the pyrroloindole system allows for the introduction of various functional groups, enabling the synthesis of a diverse library of derivatives.

A key synthetic strategy involves the dearomatization of indole (B1671886) derivatives to create three-dimensional heterocyclic frameworks. acs.org For instance, light-mediated [2+2] cycloaddition reactions have been employed to transform simple and benzo-fused heteroaromatics into more complex structures. acs.org These methods can yield intricate polycyclic systems that would be challenging to access through traditional thermal approaches. acs.org The versatility of these products is further highlighted by their amenability to subsequent transformations, such as oxidation and cycloaddition reactions, to further increase molecular complexity. acs.orgacs.org

Derivatives of the closely related 1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized on a large scale, demonstrating the feasibility of producing these complex heterocycles in significant quantities. nih.gov The optimization of reaction conditions, including the use of iron salts as catalysts, has enabled the preparation of tetraarylpyrrolo[3,2-b]pyrroles with a wide range of substituents. nih.gov This advancement opens up possibilities for creating diverse molecular structures based on the pyrrolopyrrole core. nih.gov

Development of Fluorescent Probes for Biological Imaging

Derivatives of this compound are instrumental in the creation of fluorescent probes for visualizing biological processes. The core structure can be modified to create molecules that exhibit fluorescence, which can be used to image cells and tissues.

For example, indole-based fluorescent probes have been designed for the selective detection of reactive oxygen species like hydrogen peroxide (H₂O₂). nih.gov One such probe, Indo-H₂O₂, incorporates a boronate group that is cleaved upon reaction with H₂O₂, leading to a "turn-on" near-infrared (NIR) fluorescent signal. nih.gov This allows for the sensitive and real-time monitoring of H₂O₂ levels in living cells and even in whole organisms like zebrafish, where it has been shown to localize in the gallbladder. nih.gov The development of such probes highlights the potential of the indole scaffold in creating sophisticated tools for biomedical research. nih.gov

The photophysical properties of dihydropyrrolopyrrole derivatives can be finely tuned by introducing different substituents. nih.gov This allows for the creation of probes with a range of emission colors, from violet-blue to red, and varying Stokes shifts. nih.gov This tunability is crucial for developing probes for multicolor imaging and for applications where specific excitation and emission wavelengths are required.

Integration into Organic Electronic Materials (e.g., OLEDs, Organic Photovoltaics)

The distinct electronic properties of the this compound scaffold make it a promising candidate for use in organic electronic devices. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrroles, a related class of compounds, have shown potential as electron donors in organic dyes for dye-sensitized solar cells (DSSCs) and photocatalysis. researchgate.net Their strong electron-donating ability and nonplanar structure help to enhance light-harvesting and suppress electron recombination, which are critical factors for improving the efficiency of these devices. researchgate.net

The ability to modify the pyrroloindole core with various functional groups allows for the tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is essential for optimizing the performance of organic electronic devices by ensuring efficient charge transfer and transport.

Design of Novel Functional Molecules and Scaffolds

The this compound framework serves as a versatile template for the design of novel functional molecules with a wide range of potential applications. Its rigid structure and the possibility of introducing multiple functional groups allow for the creation of molecules with precisely controlled shapes and electronic properties.

Researchers have developed methods for the synthesis of various functionalized pyrrolo[1,2-a]indoles, which are structurally related to this compound. rsc.org These synthetic advancements provide access to a diverse range of compounds with potential pharmacological properties. rsc.org

Furthermore, computational studies are being used to design indole derivatives with specific biological targets. espublisher.com For example, in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis are employed to identify potential inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in cancer. espublisher.com This approach allows for the rational design of new drug candidates based on the indole scaffold. espublisher.com

The synthesis of functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines via gold-catalyzed intramolecular hydroamination further demonstrates the utility of indole-based scaffolds in creating complex polycyclic systems. nih.gov These compounds are considered valuable templates in medicinal chemistry and materials science. nih.gov

Mechanistic Studies of Biological Activities of 1,8 Dihydropyrrolo 3,2 G Indole Derivatives in Vitro

Mechanisms of Kinase Inhibition (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

Derivatives of the parent indole (B1671886) structure have been investigated for their ability to inhibit kinases, which are crucial enzymes in cellular signaling. A significant area of this research has been the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. nih.gov

The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which blocks the production of prostaglandins (B1171923) from arachidonic acid. nih.gov Many traditional NSAIDs inhibit both COX-1 and COX-2. However, selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce the gastrointestinal side effects associated with long-term NSAID use. nih.gov

Studies on indole-based derivatives have identified compounds with selective COX-2 inhibitory activity. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated. nih.gov Molecular docking studies of one potent derivative, compound S3, revealed its binding mechanism within the COX-2 active site. The analysis showed that the compound forms a crucial hydrogen bond between the hydroxyl group of Tyr355 and the amino group of Arg120 with its carbonyl group, a binding interaction similar to that of the established NSAID indomethacin. nih.gov This specific interaction is key to its selective inhibition of the COX-2 enzyme. nih.gov

Some inhibitors can act in a "substrate-selective" manner, where they inhibit the oxygenation of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA) by COX-2 without affecting the oxygenation of arachidonic acid (AA). nih.gov This novel mechanism is observed in rapidly reversible inhibitors and suggests a more favorable side effect profile by selectively targeting endocannabinoid-derived prostaglandins. nih.gov

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

Compound Substitution Pattern % Inhibition of Paw Edema (3h)
S3 3-Nitrophenyl 63.69%
S7 3,4-Dimethoxyphenyl >50%
S14 2,4,5-Trimethoxyphenyl >50%
Indomethacin Reference Drug 76.89%

Data sourced from a study on carrageenan-induced paw edema in rats. nih.gov

Antibacterial Action Mechanisms Against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

Certain derivatives based on the indole scaffold have demonstrated significant antibacterial properties. The mechanisms of action are often multifaceted, targeting fundamental bacterial processes and offering potential solutions to the growing problem of antibiotic resistance. nih.gov

One study identified two synthetic indole derivatives, SMJ-2 and SMJ-4, with potent activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov The primary mechanism of these compounds involves the inhibition of respiratory metabolism and disruption of the bacterial membrane potential. nih.gov Further investigation revealed that SMJ-2 interferes with the mevalonate (B85504) pathway, which is essential for synthesizing farnesyl diphosphate. This precursor is required for producing the antioxidant staphyloxanthin in S. aureus. By blocking this pathway, SMJ-2 leads to an accumulation of reactive oxygen species (ROS), ultimately causing pathogen destruction by phagocytic cells. nih.gov A key finding was the low frequency of resistance development to SMJ-2 in vitro, suggesting it operates via an unconventional mode of action. nih.gov

Another study on the antipsychotic drug sertindole (B1681639), which contains an indole moiety, revealed its antibacterial and antibiofilm activities against S. aureus. researchgate.net Proteomic analysis showed that sertindole treatment dramatically decreased amino acid biosynthesis and triggered cell wall and oxidative stress responses. researchgate.net Further experiments, including membrane permeability assays and electron microscopy, confirmed that sertindole's antibacterial action involves the disruption of cell integrity. researchgate.net The two-component system VraS/VraR, which regulates cell wall stress responses, was implicated, as a knockout strain showed enhanced sensitivity to the compound. researchgate.net

Table 2: Antibacterial Activity of Indole Derivative Sertindole

Strain MIC₅₀ MIC₉₀ Activity
Staphylococcus aureus 50 µM 50 µM Antibacterial & Antibiofilm

MIC (Minimum Inhibitory Concentration) values indicate the concentration needed to inhibit 50% and 90% of isolates, respectively. researchgate.net

Pathways of Anticonvulsant Activity

Indole derivatives have been a focus of research for developing new antiepileptic drugs. nih.gov The mechanisms underlying their anticonvulsant effects often involve interaction with key components of the central nervous system, such as ion channels and neurotransmitter receptors.

Many anticonvulsant drugs exert their effects by modulating neuronal excitability. A common pathway involves the blockade of voltage-gated sodium channels or calcium channels, which are crucial for the initiation and propagation of action potentials. mdpi.commdpi.com Studies on various indole derivatives have shown their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.govpharmacophorejournal.com The MES test is often indicative of a compound's ability to prevent seizure spread, a property associated with sodium channel blockers. mdpi.com The scPTZ test, on the other hand, can suggest activity on the GABAergic system. mdpi.com

For instance, one study synthesized a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives and found that the most active compound likely exerts its effect through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Another series of pyrrolidine-2,5-dione derivatives with a thiophene (B33073) ring showed that a promising compound exhibited moderate but balanced inhibition of both neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Additionally, the GABAergic system is a significant target. The GABAA receptor, a ligand-gated ion channel, is the primary site of action for benzodiazepines. Some indole derivatives have been designed as ligands for the benzodiazepine (B76468) receptor (BzR) on the GABAA channel, modulating its function to produce anticonvulsant effects. mdpi.com

Interaction with Specific Molecular Targets and Cellular Signaling Pathways

The biological activities of 1,8-dihydropyrrolo[3,2-g]indole and its related indole derivatives stem from their interaction with a diverse array of molecular targets and subsequent modulation of cellular signaling pathways.

In the context of anticancer activity, indole derivatives like Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to inhibit multiple critical signaling pathways. nih.govresearchgate.net These include:

PI3K/Akt/mTOR Pathway : This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key mechanism for the anticancer effects of many indole derivatives. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) : I3C is a known ligand for AhR, and its interaction with this receptor can influence the expression of various genes involved in cell cycle control and metabolism. nih.gov

Nuclear Factor Kappa B (NF-κB) : This transcription factor plays a role in inflammation and cell survival, and its inhibition by indole derivatives contributes to their anti-proliferative effects. researchgate.net

Tubulin Polymerization : Some indole-chalcone derivatives have been designed as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase (TrxR), leading to potent antiproliferative activity. nih.gov

Other specific molecular targets include:

Translocator Protein (TSPO) : Located in the mitochondrial membrane, TSPO is involved in processes like steroid biosynthesis and apoptosis. Indole derivatives have been developed as ligands for TSPO. mdpi.com

RNA-dependent RNA polymerase (RdRp) : In the context of antiviral activity, pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been designed as inhibitors of the HCV RdRp, targeting a resistance mutation at position T181I in the NS5B protein. mdpi.com

This ability to interact with multiple targets makes the indole scaffold a "privileged structure" in medicinal chemistry, capable of being adapted to modulate a wide range of biological processes. mdpi.com

Minor Groove Binding Activity of Dihydropyrroloindole Tripeptide Analogs

A significant mechanism of action for certain dihydropyrroloindole derivatives is their ability to bind to the minor groove of DNA. glenresearch.comglenresearch.com This interaction can disrupt DNA-protein interactions and interfere with processes like transcription, making these compounds valuable as probes and potential therapeutic agents. nih.gov

The tripeptide of dihydropyrroloindole-carboxylate (CDPI₃), derived from the natural product CC-1065, is a well-studied minor groove binder (MGB). glenresearch.comglenresearch.com CDPI₃ has a crescent shape that allows it to fit isohelically within the B-form of the DNA minor groove. glenresearch.com The binding is reversible and stabilized by hydrophobic and van der Waals interactions with the floor of the groove. glenresearch.com

Key characteristics of this interaction include:

Binding Site Size : A single CDPI₃ moiety occupies a DNA region of approximately five base pairs. glenresearch.com

Sequence Preference : While it has a preference for A/T-rich sequences, it can also bind to mixed and G/C-rich sequences. glenresearch.com The association constant (Ka) is significantly higher for A/T-rich regions (~1x10⁷ M⁻¹) compared to G/C-rich regions (~1x10⁵ M⁻¹). glenresearch.com

Stabilization of DNA Duplexes : When covalently attached to oligonucleotides, CDPI₃ significantly increases the stability of the DNA duplex. For example, a CDPI₃-(dTp)₈ conjugate and its poly(dA) complement have a melting temperature (Tm) 44°C higher than the unmodified duplex. glenresearch.com

Disruption of Protein Binding : By occupying the minor groove, these compounds can disrupt the binding of transcription factors that make contact with this region, such as the PU.1 factor, which is often impaired in acute myeloid leukemia. nih.gov

This strong, sequence-selective binding has been exploited in various applications, including real-time PCR probes and as potential miRNA inhibitors, where the MGB moiety can stabilize the nucleic acid duplex and block enzymatic activities. glenresearch.comglenresearch.com

Table 3: Binding Affinity of CDPI₃ to DNA Sequences

Sequence Type Association Constant (Kₐ)
A/T Rich ~1 x 10⁷ M⁻¹
G/C Rich ~1 x 10⁵ M⁻¹

Data reflects the binding preference of the CDPI₃ moiety. glenresearch.com

Advanced Spectroscopic and Structural Characterization Techniques for 1,8 Dihydropyrrolo 3,2 G Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of pyrroloindoles. While specific experimental data for the parent 1,8-dihydropyrrolo[3,2-g]indole is not extensively reported in publicly available literature, analysis of related isomers and derivatives provides valuable insights into the expected spectral features.

For instance, the ¹H NMR spectrum of a related isomer, 1,7-dimethyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester, reveals characteristic signals for the aromatic and pyrrole (B145914) protons, as well as the N-H protons, which typically appear as broad singlets at lower fields. nih.gov The chemical shifts (δ) are influenced by the electronic environment of each proton.

Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrroloindole framework are indicative of their hybridization and proximity to electronegative atoms like nitrogen. For example, in derivatives of 1H-indole-2-carbonitrile, the carbon atoms of the aromatic rings typically resonate in the range of 110-140 ppm, while the nitrile carbon appears at a distinct chemical shift. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Derivative of the Related Isomer, Pyrrolo[3,2-e]indole nih.gov

Compound ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm)
1,7-Dimethyl-3,6-dihydropyrrolo[3,2-e]indole-2-carboxylic acid ethyl ester1.35 (t, J = 7.0 Hz, 3H), 2.42 (s, 3H), 2.72 (s, 3H), 4.32 (q, J = 7.0 Hz, 2H), 6.46 (s, 1H), 7.04 (d, J = 8.8 Hz, 1H), 7.23 (d, J = 8.8 Hz, 1H), 10.97 (s, 1H), 11.21 (s, 1H)11.57, 13.35, 14.40, 59.47, 98.24, 105.38, 110.99, 118.48, 119.62, 120.46, 120.54, 129.65, 131.77, 133.23, 162.01

Note: This data is for a derivative of an isomer and serves as an example of the type of information obtained from ¹H and ¹³C NMR.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in identifying adjacent protons on the aromatic and pyrrole rings, allowing for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

X-ray Crystallography and Diffraction Techniques

X-ray crystallography and diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These techniques provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) provides an atomic-resolution view of the molecule in the solid state. To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For complex heterocyclic molecules, SC-XRD is invaluable for confirming the regiochemistry of ring fusion and the conformation of the molecule. While a crystal structure for the parent this compound is not reported in the Cambridge Structural Database (CSD), studies on related, more complex indole (B1671886) derivatives demonstrate the power of this technique. For instance, the structure of products from light-mediated dearomatization of indoles has been confirmed by X-ray analysis, revealing the relative configuration of newly formed stereocenters. acs.orgacs.org

Table 2: Illustrative Crystallographic Data for a Complex Fused Indole Derivative

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.765
Volume (ų)1978.5
Z4

Note: This data is for an exemplary complex indole derivative and is intended to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. Instead of a single crystal, a finely powdered sample is used. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase.

PXRD is particularly useful for:

Identifying the crystalline form (polymorph) of a compound.

Assessing the purity of a crystalline sample.

Monitoring phase transformations.

Determining the unit cell parameters of a crystalline solid.

While specific powder XRD data for this compound is not available, this technique is a standard method for the characterization of crystalline organic compounds.

Vibrational Spectroscopies

The IR and Raman spectra of pyrroloindoles exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of different functional groups. For example, the N-H stretching vibration in the pyrrole and indole rings typically appears as a sharp to broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are usually observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations within the aromatic system give rise to bands in the 1400-1600 cm⁻¹ region. nih.gov

The analysis of the fingerprint region (below 1500 cm⁻¹) can be complex but provides a unique pattern for the molecule. A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the vibrational properties of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent rings.

The key functional groups are the N-H bonds of the pyrrole and indole rings, the aromatic C-H bonds, and the C=C and C-N bonds within the heterocyclic framework. The N-H stretching vibration typically appears as a distinct band in the region of 3400-3300 cm⁻¹. researchgate.netlibretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org

The stretching vibrations of the C=C bonds within the aromatic rings give rise to characteristic bands in the 1600-1450 cm⁻¹ region. researchgate.netlibretexts.org C-N stretching vibrations can also be observed in the fingerprint region. Out-of-plane C-H bending vibrations ("oop") are found between 900 and 675 cm⁻¹ and can provide information about the substitution pattern of the aromatic system. libretexts.org

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Pyrrole/Indole N-H Stretch 3400 - 3300 Medium-Sharp
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aromatic C=C In-ring Stretch 1600 - 1450 Medium-Strong
Aromatic C-H Out-of-plane Bend 900 - 675 Strong

Note: The exact positions of these bands can be influenced by the molecular environment, including solvent and solid-state packing effects.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the carbocyclic and heterocyclic framework of this compound. nih.govmdpi.com

The Raman spectrum provides a unique vibrational fingerprint, with sharp bands that can resolve closely related structures. nih.gov For indole-containing structures, prominent Raman bands are associated with the vibrations of the entire ring system. nih.govchemicalbook.com Key bands for indole and its derivatives, which are expected to be relevant for this compound, include modes associated with ring breathing and in-plane deformations. nih.gov The fingerprint region, typically from 400 to 1800 cm⁻¹, is rich with information, allowing for detailed structural analysis and differentiation from other isomers. nih.gov

For instance, studies on indole and 3-methylindole (B30407) have identified characteristic bands, such as the Fermi resonance doublet observed in many indole systems. nih.gov The analysis of the Raman spectrum of this compound would allow for a detailed assignment of its normal vibrational modes, providing a robust method for its identification. nih.gov

Table 2: Key Raman Shifts for Indole-based Structures

Approximate Raman Shift (cm⁻¹) Assignment (based on indole)
~1616 C=C Ring Stretch
~1577 C=C Ring Stretch
~1456 C-C Ring Stretch
~1360 Indole Ring Mode
~1010 Ring Breathing Mode (Tryptophan-like)
~880 Ring Mode

Note: These values are based on related indole compounds and serve as a predictive guide for this compound. researchgate.netnih.gov

Electronic Spectroscopies

Electronic spectroscopies probe the transitions between different electronic energy levels within a molecule, providing insight into its aromaticity, conjugation, and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from the ground state to higher energy excited states (π → π* transitions). For aromatic molecules like this compound, the UV-Vis spectrum is a signature of its extended π-conjugated system.

The parent chromophore, indole, famously exhibits two distinct, overlapping electronic transitions in its near-UV absorption spectrum, designated as the ¹Lₐ and ¹Lₑ states. nih.govrsc.org The ¹Lₑ transition is typically lower in energy, appearing at longer wavelengths with sharp vibronic structure, while the ¹Lₐ band is broader and more sensitive to solvent polarity. nih.govrsc.org

In this compound, the fusion of a second pyrrole ring extends the π-conjugation of the indole system. This extension is expected to cause a bathochromic (red) shift in the absorption maxima compared to indole itself, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. nih.gov The spectrum would likely still show the complex band structure arising from the overlapping ¹Lₐ and ¹Lₑ transitions, characteristic of the indole core. nih.gov

Table 3: Comparison of UV Absorption Maxima (λₘₐₓ)

Compound Solvent ¹Lₑ Band (nm) ¹Lₐ Band (nm)
Indole Cyclohexane ~287, 278, 271 ~260
Indole Water ~287, 277 ~265

Data for indole adapted from literature. nih.gov Values for this compound are predictive.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. It is a powerful tool for studying the photophysical properties of fluorescent compounds (fluorophores).

Derivatives of dihydropyrrolopyrroles, which share a similar core structure, are known to be highly fluorescent, with their emission properties strongly influenced by substituents and the solvent environment. nih.govnih.gov For example, quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrroles linked to electron-accepting groups exhibit absorption maxima in the range of 470–620 nm and emission from 500–720 nm, with some derivatives showing high fluorescence quantum yields (up to 0.88). nih.gov

Given its extended π-system, this compound is expected to be fluorescent. Its emission wavelength, quantum yield, and fluorescence lifetime would be sensitive to its molecular environment. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the structural changes that occur in the excited state. nih.gov The sensitivity of its fluorescence to solvent polarity (solvatofluorochromism) would indicate changes in the dipole moment upon excitation, a property often seen in indole derivatives. nih.govmdpi.com

Table 4: Photophysical Properties of a Related Acceptor-Donor-Acceptor Dye with a Dihydropyrrolopyrrole Core

Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Fluorescence Quantum Yield (Φf)
Cyclohexane 598 639 0.88
Toluene 608 674 0.53
Dichloromethane 617 702 0.11

Data from a study on a 2,5-disubstituted 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivative, illustrating typical photophysical behavior. nih.gov

Other Advanced Analytical Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgaccessscience.com It is analogous to Nuclear Magnetic Resonance (NMR) but probes electron spins instead of nuclear spins.

In its neutral, diamagnetic ground state, this compound has no unpaired electrons and is therefore EPR-silent. However, the compound can be converted into a paramagnetic species, such as a radical cation, through oxidation (e.g., electrochemically or via a chemical oxidant). This radical cation, possessing an unpaired electron delocalized across the π-system, would produce a distinct EPR spectrum. libretexts.org

The analysis of the EPR spectrum would provide valuable information about the electronic structure of the radical. The key parameters obtained are:

g-factor: This value is characteristic of the electronic environment of the unpaired electron.

Hyperfine Coupling Constants (A): These arise from the interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule. The magnitude of the coupling constants is proportional to the spin density at each nucleus, allowing for the mapping of the unpaired electron's distribution across the molecular framework. libretexts.org

Therefore, while not applicable to the neutral molecule, EPR spectroscopy is an indispensable tool for characterizing the radical ions of this compound, providing deep insight into its frontier molecular orbitals. nih.gov

X-ray Absorption Fine Structure (XAFS/EXAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. It is particularly valuable for complex systems as it does not require long-range order or crystallinity. The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. The EXAFS region, extending to higher energies, contains information about the number, type, and distances of neighboring atoms. For a molecule like this compound, XAFS at the nitrogen K-edge can reveal crucial details about the chemical environment of the nitrogen atoms within the fused pyrrole and indole rings.

Simulations of the nitrogen K-edge NEXAFS (Near-Edge X-ray Absorption Fine Structure) spectra for indole, a fundamental component of the this compound structure, have been performed using methods like time-dependent density functional theory (TDDFT) and inner-shell multiconfigurational self-consistent field (IS-MCSCF). acs.orgnih.govnih.gov These theoretical studies are crucial for interpreting experimental spectra and assigning spectral features to specific electronic transitions. For instance, in nitrogen-bearing heterocycles, the pre-edge features in the N K-edge spectra are associated with transitions from the 1s core orbital to unoccupied π* and σ* molecular orbitals. rsc.org The energies and intensities of these transitions are highly sensitive to the local chemical environment of the nitrogen atom.

Table 1: Theoretical Nitrogen K-edge NEXAFS Data for Indole

TransitionCalculated Energy (eV)Description
N 1s → LUMO (π)~401-402Transition to the lowest unoccupied molecular orbital with π character.
N 1s → LUMO+n (π)~403-405Transitions to higher energy unoccupied π* orbitals.
N 1s → σ*>405Transitions to unoccupied orbitals with σ character.

Note: The data in this table is based on theoretical simulations for indole and serves as a representative example. Actual experimental values for this compound may vary.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide detailed information about the carbon and nitrogen environments. The binding energies of the core-level electrons (e.g., C 1s, N 1s) are sensitive to the chemical state of the atoms, allowing for the differentiation of atoms in different functional groups.

Although specific experimental XPS data for this compound is not available, studies on the parent compound, indole, and its derivatives offer valuable comparative data. units.it In these studies, high-resolution C 1s and N 1s XPS spectra have been measured and assigned with the aid of theoretical calculations. units.it The N 1s spectrum of indole, for example, shows a single peak corresponding to the nitrogen atom in the pyrrole ring. In more complex derivatives, multiple peaks may arise if the nitrogen atoms are in chemically distinct environments.

The analysis of the C 1s spectrum of indole and its derivatives reveals multiple components corresponding to the different carbon atoms in the molecule, such as those bonded to other carbons, hydrogens, or nitrogen. The precise binding energies can help in confirming the molecular structure.

Table 2: Representative C 1s and N 1s XPS Binding Energies for Indole Derivatives

CompoundCore LevelBinding Energy (eV)Assignment
IndoleN 1s~400.0Pyrrolic nitrogen
C 1s~284.5C-C/C-H in the benzene (B151609) ring
C 1s~285.5C-C/C-N in the pyrrole ring
3-FormylindoleN 1s~400.2Pyrrolic nitrogen
C 1s~284.6C-C/C-H in the benzene ring
C 1s~285.8C-C/C-N in the pyrrole ring
C 1s~287.0Carbonyl carbon (C=O)
O 1s~532.0Carbonyl oxygen (C=O)

Note: The data in this table is based on experimental findings for indole and 3-formylindole and is intended to be representative. units.it The exact binding energies for this compound may differ.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

The synthesis of the 1,8-dihydropyrrolo[3,2-g]indole core and its analogues is an active area of research, with a growing emphasis on sustainability and efficiency. benthamdirect.comrsc.orgeurekaselect.comresearchgate.net Current methodologies often rely on classical approaches that may involve harsh conditions or generate significant waste. semanticscholar.org The future in this domain lies in the adoption of greener synthetic strategies. benthamdirect.comrsc.orgeurekaselect.comnih.govrsc.org

Key areas for development include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption in the synthesis of N-heterocyclic compounds. eurekaselect.comresearchgate.netjocpr.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs for the construction of the pyrrolo[3,2-g]indole scaffold would enhance atom economy and reduce the number of purification steps. benthamdirect.comsemanticscholar.orgrsc.org

Acceptorless Dehydrogenative Coupling (ADC): The use of transition-metal catalyzed ADC reactions employing abundant and renewable starting materials like alcohols presents an environmentally benign route to N-heterocycles, producing only water and hydrogen as byproducts. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging complex molecular architectures under mild conditions, enabling transformations that are often inaccessible through thermal methods. acs.org This approach could be pivotal in developing novel routes to functionalized 1,8-dihydropyrrolo[3,2-g]indoles. acs.org

Exploration of Undiscovered Chemical Reactivity and Transformations

The reactivity of the this compound core is not yet fully explored. While standard reactions like oxidation, reduction, and substitution have been reported, the potential for novel and selective transformations remains a fertile ground for investigation. Future research will likely focus on:

Dearomative Cycloadditions: Light-mediated [2+2] dearomative cycloadditions, which have been successfully applied to other indole (B1671886) systems, could unlock three-dimensional structures derived from the flat pyrroloindole core. acs.org This would provide access to novel molecular frameworks with potential applications in medicinal chemistry.

Radical Cascade Reactions: The development of radical cascade reactions, potentially initiated by photoredox catalysis, could enable the rapid assembly of complex polycyclic systems from simple this compound precursors. acs.org

Regioselective Functionalization: Gaining precise control over the regioselectivity of reactions at different positions of the pyrroloindole nucleus is crucial for synthesizing specific derivatives with desired properties. This includes exploring the reactivity of different C-H and N-H bonds within the molecule.

Advanced Computational Modeling for Precise Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties of complex organic molecules. nih.govresearchgate.netnih.gov For this compound and its derivatives, advanced computational modeling can provide deep insights into:

Electronic Properties: DFT calculations can elucidate the frontier molecular orbital (HOMO-LUMO) energies, which are crucial for predicting the electronic and optical properties relevant to material science applications. nih.govmdpi.com

Reaction Mechanisms: Computational studies can map out the energy landscapes of potential reactions, helping to rationalize observed regioselectivity and predict the feasibility of new transformations. nih.gov

Structure-Activity Relationships (SAR): By modeling the interactions of different derivatives with biological targets such as protein kinases, computational methods can guide the design of more potent and selective inhibitors. nih.gov This includes predicting binding modes and affinities, thereby streamlining the drug discovery process.

Expansion into Novel Material Science Applications

The electron-rich and planar aromatic system of this compound makes it a promising candidate for applications in material science, particularly in organic electronics. While its potential in organic light-emitting diodes (OLEDs) and organic photovoltaics has been noted, further research is needed to fully realize these applications. Future directions include:

Organic Semiconductors: Systematic modification of the this compound core with various substituents could lead to the development of new organic semiconductors with tailored charge transport properties for use in organic thin-film transistors (OTFTs).

Fluorescent Probes: The inherent fluorescence of the pyrroloindole scaffold can be tuned through chemical modification to create sensitive and selective fluorescent probes for biological imaging and sensing applications.

Dye-Sensitized Solar Cells (DSSCs): The light-absorbing properties of chromophores based on the this compound skeleton could be harnessed for the development of novel dyes for DSSCs.

Identification of New Biological Targets and Mechanistic Insights

Derivatives of fused pyrroloindoles have shown a range of biological activities, with kinase inhibition being a prominent area of investigation. cancertreatmentjournal.comresearchgate.net The future of medicinal chemistry research on this compound will likely involve:

Broadening the Target Scope: While kinase inhibition is a key activity, systematic screening of this compound libraries against a wider range of biological targets, such as G-protein coupled receptors, ion channels, and enzymes involved in neurodegenerative diseases, could reveal new therapeutic opportunities. mdpi.commdpi.comresearchgate.net

Elucidating Mechanisms of Action: For derivatives that show promising activity, detailed mechanistic studies are crucial. This includes identifying the specific binding modes within the target protein, understanding the downstream effects on cellular signaling pathways, and investigating potential off-target effects. nih.gov

Multi-Target Drug Design: The development of derivatives that can modulate multiple targets simultaneously is a growing trend in drug discovery, particularly for complex diseases like cancer and Alzheimer's disease. researchgate.netnih.gov The this compound scaffold could serve as a template for designing such multi-target agents.

Application of Green Chemistry Principles in the Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. benthamdirect.comnih.govunica.it For this compound, this involves:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids in synthetic and derivatization processes. eurekaselect.comresearchgate.net

Catalysis over Stoichiometric Reagents: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to reduce waste and improve reaction efficiency. rsc.orgjocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a key principle of green chemistry. benthamdirect.com

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to produce the building blocks for the synthesis of the pyrroloindole core. jocpr.com

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of novel and impactful technologies in both medicine and material science.

Q & A

Q. What are the common synthetic routes to access 1,8-dihydropyrrolo[3,2-g]indole derivatives?

Methodological Answer: The synthesis of this compound derivatives often relies on cyclization strategies. For example, the Barton–Zard reaction, typically used for pyrrole synthesis, can yield pyrroloindoles under abnormal conditions. Ethyl isocyanoacetate reacting with nitroindole derivatives under such conditions produces 1,8-dihydropyrrolo[2,3-b]indole scaffolds via unexpected regioselective pathways . Additionally, Cu/Fe-catalyzed intramolecular C–H activation provides a sustainable approach, leveraging transition metals to form the fused indole-pyrrole core .

Q. How can spectroscopic techniques validate the structure of this compound intermediates?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 1H^{1}\text{H} NMR distinguishes the hydrogen environments of the pyrrole and indole moieties, while 13C^{13}\text{C} NMR identifies sp² vs. sp³ carbons in the fused ring system. For example, in tetrahydro-pyrroloindole derivatives, upfield shifts for saturated carbons (~20–30 ppm) contrast sharply with aromatic carbons (~100–140 ppm) . High-resolution mass spectrometry (HRMS) further confirms molecular formulae, ensuring synthetic accuracy.

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during cyclization to form 1,8-dihydropyrrolo[3,2-g]indoles?

Q. What strategies address oxidation challenges in dihydropyrroloindole systems?

Methodological Answer: Selective oxidation of 2,3-dihydropyrroloindoles to aromatic systems requires tailored conditions. For example, using oxoammonium salts (e.g., TEMPO/NaOCl) selectively oxidizes the α-position of the pyrrolidine ring while preserving the indole’s π-system. In harmalidine synthesis, Au(I)-catalyzed oxidation protocols avoid over-oxidation by leveraging mild, redox-neutral conditions . Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy prevents degradation.

Q. How do electronic properties of 1,8-dihydropyrrolo[3,2-g]indoles influence their application in organic electronics?

Methodological Answer: The π-conjugated system in dihydropyrroloindoles enables charge transport in organic field-effect transistors (OFETs). Substituents like electron-deficient groups (e.g., –SO₂CH₃) enhance electron mobility by lowering the LUMO energy. For instance, COX-2 inhibitors with extended π-systems (e.g., this compound derivatives) exhibit improved charge-carrier mobility (~0.02–0.1 cm²/V·s) due to planarized backbones . Time-resolved microwave conductivity (TRMC) measurements quantify these properties experimentally.

Q. What methodologies resolve contradictions in structure-activity relationships (SAR) for dihydropyrroloindole-based COX-2 inhibitors?

Methodological Answer: Divergent SAR data often arise from variations in substituent positioning. For example, –SO₂NH₂ groups at the indole C3 position enhance COX-2 selectivity (IC₅₀ = 0.02 μM), while C7 substitution reduces activity due to steric clashes. Comparative molecular field analysis (CoMFA) and docking studies reconcile discrepancies by mapping steric/electronic requirements of the COX-2 binding pocket .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.